

Syringin Pentaacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Syringin pentaacetate

Cat. No.: B114665

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This technical guide provides an in-depth overview of **Syringin pentaacetate**, a derivative of the naturally occurring phenylpropanoid glycoside, syringin. This document consolidates key molecular data, outlines a potential synthetic protocol, and discusses the known biological activities of its parent compound, offering a comparative perspective for researchers investigating the therapeutic potential of this acetylated form.

Core Molecular and Physical Properties

Syringin pentaacetate is the acetylated form of syringin, where the five hydroxyl groups have been replaced with acetate esters. This modification significantly alters the polarity and hydrogen-bonding capacity of the parent molecule, which is expected to influence its solubility, membrane permeability, and biological activity. A summary of the key quantitative data for both syringin and **syringin pentaacetate** is presented below for comparative analysis.

Property	Syringin	Syringin Pentaacetate
Molecular Formula	C ₁₇ H ₂₄ O ₉	C ₂₇ H ₃₄ O ₁₅
Molecular Weight	372.37 g/mol	582.6 g/mol [1]
CAS Number	118-34-3	92233-55-1
Appearance	White crystalline solid	Not specified
Melting Point	192 °C	Not specified
Solubility	Slightly soluble in water	Not specified
NMR Data	Available	Available at BMRB, entry bmse010059[2]

Experimental Protocols: Synthesis of Syringin Pentaacetate

While a specific, detailed experimental protocol for the synthesis of **Syringin pentaacetate** is not readily available in the cited literature, a standard acetylation procedure for natural glycosides can be employed. The following protocol is a generalized method based on common laboratory practices for the acetylation of compounds with multiple hydroxyl groups.

Objective: To synthesize **Syringin pentaacetate** from Syringin.

Materials:

- Syringin
- Acetic anhydride
- Pyridine (or sodium acetate as a catalyst)
- Dichloromethane (or other suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

- **Dissolution:** Dissolve a known quantity of syringin in a suitable volume of anhydrous pyridine in a round-bottom flask. The flask should be equipped with a magnetic stir bar.
- **Acetylation:** Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) dropwise with continuous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC until the starting material (syringin) is no longer visible.
- **Quenching:** After the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.
- **Extraction:** Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **Syringin pentaacetate**.
- **Purification:** The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **Syringin pentaacetate**.

Characterization: The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity. The NMR data for Syringin acetate can be referenced from the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse010059[2].

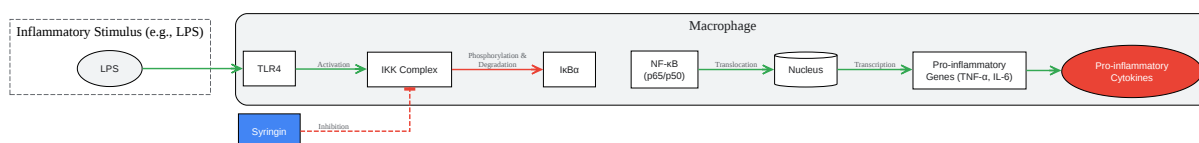
Biological Activity and Signaling Pathways of the Parent Compound, Syringin

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of **Syringin pentaacetate**. However, its parent compound, syringin, has been extensively studied and shown to possess a wide range of pharmacological effects. It is important to note that the acetylation of syringin will alter its physicochemical properties, which may lead to different biological activities. The information below pertains to syringin and should serve as a foundation for future comparative studies with its pentaacetate derivative.

Syringin has demonstrated significant immunomodulatory, anti-inflammatory, neuroprotective, and anti-cancer properties. These effects are mediated through various signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Syringin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF- κ B) pathway.



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Syringin's Anti-inflammatory Pathway

The diagram above illustrates how syringin may inhibit the production of pro-inflammatory cytokines by blocking the activation of the IKK complex, which is a critical step in the NF- κ B signaling cascade.

Furthermore, syringin has been reported to modulate other pathways, including:

- **MAPK Pathway:** Syringin can influence the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in inflammation and cell proliferation.
- **PI3K/Akt Pathway:** This pathway is crucial for cell survival and growth, and syringin has been shown to modulate its activity in various cell types.
- **SIRT1 Signaling:** Syringin may exert protective effects through the activation of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and metabolism.

The diverse biological activities of syringin suggest that its acetylated derivative, **Syringin pentaacetate**, could also possess interesting pharmacological properties, potentially with improved bioavailability or different target specificity. Further research is warranted to explore the therapeutic potential of this modified natural product.

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References

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